molecular formula C14H8BrI B14207757 1-Bromo-2-[(3-iodophenyl)ethynyl]benzene CAS No. 832744-21-5

1-Bromo-2-[(3-iodophenyl)ethynyl]benzene

Cat. No.: B14207757
CAS No.: 832744-21-5
M. Wt: 383.02 g/mol
InChI Key: GHDFCJVKOWPMJD-UHFFFAOYSA-N
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Description

1-Bromo-2-[(3-iodophenyl)ethynyl]benzene is an organic compound that belongs to the class of halogenated aromatic compounds. It features a benzene ring substituted with a bromine atom at the first position and an ethynyl group linked to a 3-iodophenyl group at the second position. This compound is of interest in various fields of research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-[(3-iodophenyl)ethynyl]benzene can be synthesized through a multi-step process involving halogenation and coupling reactions. One common method involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-[(3-iodophenyl)ethynyl]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Copper Co-catalysts: Often used in Sonogashira coupling.

    Base: Such as triethylamine or potassium carbonate, used to deprotonate the alkyne in coupling reactions.

Major Products

    Substituted Benzene Derivatives: Products formed by replacing the halogen atoms with other functional groups.

    Coupled Products: Complex aromatic compounds formed through coupling reactions.

Scientific Research Applications

1-Bromo-2-[(3-iodophenyl)ethynyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-[(3-iodophenyl)ethynyl]benzene in chemical reactions involves the activation of the benzene ring through the presence of halogen atoms, which makes it susceptible to electrophilic attack. The ethynyl group provides a site for coupling reactions, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-[(3-iodophenyl)ethynyl]benzene: Similar structure but with the bromine atom at the fourth position.

    1,1’-Biphenyl, 2-bromo-2’-ethynyl-: Another halogenated biphenyl compound.

Uniqueness

1-Bromo-2-[(3-iodophenyl)ethynyl]benzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both bromine and iodine atoms provides versatility in synthetic applications, allowing for selective functionalization and coupling reactions.

Properties

CAS No.

832744-21-5

Molecular Formula

C14H8BrI

Molecular Weight

383.02 g/mol

IUPAC Name

1-bromo-2-[2-(3-iodophenyl)ethynyl]benzene

InChI

InChI=1S/C14H8BrI/c15-14-7-2-1-5-12(14)9-8-11-4-3-6-13(16)10-11/h1-7,10H

InChI Key

GHDFCJVKOWPMJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC2=CC(=CC=C2)I)Br

Origin of Product

United States

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